(4-tert-butylcyclohexyl)methyl acetate

Beschreibung

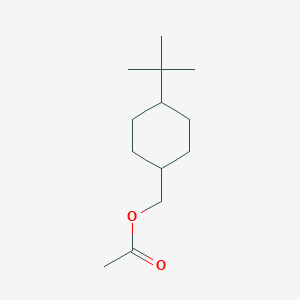

(4-tert-Butylcyclohexyl)methyl acetate (CAS 32210-23-4), also known as 4-tert-butylcyclohexyl acetate (4-tBCHA), is a synthetic fragrance ingredient widely used in perfumery, cosmetics, and household products. Its molecular formula is C₁₂H₂₂O₂, with a molecular weight of 198.30 g/mol . The compound exists as a mixture of cis- and trans-isomers, contributing to its characteristic fruity, woody aroma with subtle floral undertones .

Key physical properties include:

- Boiling point: 228–230°C (25 mmHg)

- Density: 0.934 g/mL at 25°C

- Refractive index: 1.452

- Solubility: Miscible with common organic solvents; low water solubility .

4-tBCHA is classified as a Skin Sensitizer (H317) and poses moderate aquatic chronic toxicity (H411) . Despite this, it is approved for use in cosmetics under EU regulations (CosIng) when concentrations remain below safe thresholds .

Eigenschaften

CAS-Nummer |

19461-35-9 |

|---|---|

Molekularformel |

C13H24O2 |

Molekulargewicht |

212.33 g/mol |

IUPAC-Name |

(4-tert-butylcyclohexyl)methyl acetate |

InChI |

InChI=1S/C13H24O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h11-12H,5-9H2,1-4H3 |

InChI-Schlüssel |

WKUHCAGBLASMGF-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1CCC(CC1)C(C)(C)C |

Kanonische SMILES |

CC(=O)OCC1CCC(CC1)C(C)(C)C |

Andere CAS-Nummern |

19461-35-9 85204-31-5 19461-34-8 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trans-4-tert-Butylcyclohexylmethyl acetate is synthesized through a multistep process that involves the reaction of tert-butylcyclohexanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation and recrystallization.

Industrial Production Methods: The industrial production of (4-tert-butylcyclohexyl)methyl acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the purity and yield of the final product. The compound is then packaged and distributed for use in various fragrance products .

Analyse Chemischer Reaktionen

Types of Reactions: Trans-4-tert-Butylcyclohexylmethyl acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or halide ions.

Major Products Formed:

Oxidation: The oxidation of (4-tert-butylcyclohexyl)methyl acetate can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically yield alcohols.

Substitution: Substitution reactions can result in the formation of various esters or ethers depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Fragrance Formulation

Perfume Industry : 4-tBCHA is widely used as a fragrance component in soaps, detergents, shampoos, and other personal care products. Its pleasant scent profile enhances the olfactory appeal of consumer goods. High-quality formulations often emphasize the cis-isomer due to its more favorable fragrance characteristics .

Fragrance Encapsulation : Recent studies have indicated that 4-tBCHA can be utilized in high-loading fragrance encapsulation systems, which involve polymer blends such as ethylcellulose and hydroxypropyl methylcellulose. This application enhances the stability and longevity of fragrances in various products .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of fragrance ingredients. Research has evaluated the developmental toxicity of 4-tBCHA using animal models. In one study involving pregnant rats, exposure to high doses resulted in observable effects such as increased salivation and reduced fetal body weights at dosages of 640 mg/kg per day. However, the study concluded that 4-tBCHA is not classified as a developmental toxicant, with no observable adverse effects at lower dosages (160 mg/kg per day) .

Table 1 summarizes key findings from toxicity studies:

| Study | Subject | Dosage (mg/kg/day) | Observed Effects |

|---|---|---|---|

| Pregnant Rats | 0, 40, 160, 640 | Increased salivation, reduced fetal weights at 640 mg/kg | |

| Pregnant Rats | Various | No developmental toxicity at ≤160 mg/kg |

Synthesis Methodologies

The synthesis of 4-tBCHA typically involves catalytic hydrogenation of 4-tert-butylphenol followed by acetylation to yield the acetate form. Different catalysts can be employed to favor either the cis or trans isomers during production. For instance, using Raney nickel as a catalyst tends to produce a higher percentage of the trans-isomer, while rhodium-based catalysts favor the cis-isomer .

Summary of Synthesis Steps:

- Hydrogenation : Convert 4-tert-butylphenol to 4-tert-butylcyclohexanol.

- Acetylation : React with acetic anhydride or other acetylating agents.

- Isomerization (if necessary) : Adjust ratios of cis/trans isomers through alkaline treatment.

Wirkmechanismus

The mechanism of action of (4-tert-butylcyclohexyl)methyl acetate is not fully understood. it is believed that this compound works by inhibiting the activity of enzymes that are involved in the inflammatory response. This compound has also been shown to modulate the expression of genes that are involved in the immune response.

Molecular Targets and Pathways:

- Inhibition of enzymes involved in inflammation.

- Modulation of gene expression related to the immune response.

Vergleich Mit ähnlichen Verbindungen

Aroma and Stability

- 4-tBCHA is prized for its long-lasting woody base note, making it ideal for stabilizing volatile top notes in perfumes . In contrast, allyl heptanoate (pineapple-like) and α-isomethyl ionone (violet-like) are more volatile and used for short-lived fruity/floral accents .

- Linalyl acetate (lavender-citrus) and geranyl vinyl ether (floral-green) lack the tenacity of 4-tBCHA, requiring higher concentrations for sustained effects .

Toxicological Profiles

- Developmental Toxicity: 4-tBCHA shows maternal and fetal toxicity in rats at 640 mg/kg/day, including reduced fetal weight and mortality .

- Skin Sensitization : 4-tBCHA and lilial (a synthetic aldehyde) both trigger allergic reactions at concentrations >1% .

Industrial and Consumer Use

4-tBCHA is a key component in:

Q & A

Q. How can researchers design experiments to separate cis- and trans-isomers of (4-tert-butylcyclohexyl)methyl acetate?

The separation of cis- and trans-isomers is critical due to differences in physicochemical properties and biological activity. Chromatographic methods, such as gas chromatography (GC) with polar capillary columns, are recommended. For preparative-scale separation, fractional distillation under reduced pressure (e.g., 228–230 °C at 25 mmHg) combined with chiral stationary-phase HPLC can achieve >98% purity . Solvent displacement techniques using polymer blends (e.g., ethylcellulose and hydroxypropyl methylcellulose) have also been reported to encapsulate isomers selectively .

Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?

- GC-MS : Ideal for quantifying volatile isomers in fragrance formulations or environmental samples. Use electron ionization (EI) mode with m/z 198 [M+] as the base peak .

- NMR : ¹H and ¹³C NMR can resolve stereochemistry. For example, axial vs. equatorial proton signals in cyclohexyl rings differ by ~0.5 ppm .

- Refractive Index and Density : Confirm purity (n20/D = 1.452; density = 0.934 g/mL at 25°C) .

Q. What are the key toxicological parameters to evaluate when studying this compound in dermatological applications?

Prioritize:

- Skin Sensitization : Use murine local lymph node assays (LLNA) or human patch testing, as it is classified under Skin Sens. 1 (Hazard Statement EUH208) .

- Aquatic Toxicity : Chronic exposure studies (e.g., OECD 211) are required due to its classification as Aquatic Chronic 2 (WGK 2) .

- Metabolite Analysis : Monitor hydrolysis products like 4-tert-butylcyclohexanol, which may exhibit higher toxicity .

Advanced Research Questions

Q. How can researchers reconcile contradictory toxicity data reported in different studies?

Discrepancies often arise from isomer ratios, purity, and exposure models. For example:

- Isomer-Specific Effects : The cis-isomer may exhibit higher dermal penetration than the trans-form .

- Concentration Thresholds : Toxicity thresholds in Food Chem. Toxicol. (S36–S41) used 1–10 mg/kg doses, while Int. J. Pharm. (267–273) tested 0.1–1 mg/mL .

- Matrix Effects : Encapsulation in polymer blends (e.g., EC/HPMC) reduces bioavailability . Recommendations: Standardize isomer ratios (e.g., 1:1 cis:trans) and document purity assays (GC area%) in all studies.

Q. What synthetic strategies optimize enantiomeric excess in biocatalytic routes to this compound?

Key methodologies include:

- Enzyme Screening : Lipases from Candida antarctica (CAL-B) show high stereoselectivity for trans-isomer formation (>90% ee) .

- Solvent Engineering : Use hydrophobic solvents (e.g., hexane) to shift equilibrium toward esterification over hydrolysis .

- Substrate Engineering : Modify tert-butyl group bulkiness to reduce steric hindrance during acetylation .

Q. How can environmental persistence and degradation pathways be modeled for this compound?

- Hydrolysis Kinetics : Monitor acetate ester cleavage in aqueous buffers (pH 4–9) at 25–50°C. Half-lives range from 7 days (pH 9) to >30 days (pH 4) .

- Photodegradation : UV-Vis irradiation (λ = 254 nm) generates cyclohexanol derivatives, quantified via LC-MS .

- Microbial Degradation : Use OECD 301B tests with activated sludge; note that tert-butyl groups impede biodegradation .

Methodological Recommendations

- Stereochemical Analysis : Combine X-ray crystallography (for solid-state confirmation) and NOESY NMR (for solution-phase dynamics) .

- Environmental Sampling : Deploy SPME-GC-MS for in situ detection of volatiles in air/water matrices .

- Toxicity Screening : Use 3D epidermal models (e.g., EpiDerm™) to simulate human exposure in fragrance applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.